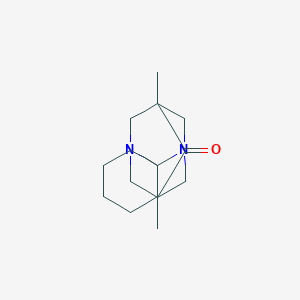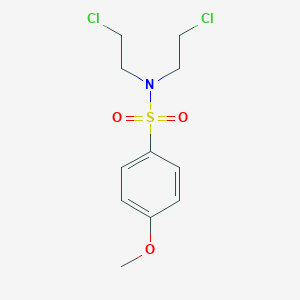
4(3H)-Quinazolinone, 6-iodo-2-methyl-3-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(3H)-Quinazolinone, 6-iodo-2-methyl-3-phenyl- is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a heterocyclic organic compound that belongs to the quinazolinone family. This compound has several interesting properties that make it a promising candidate for various research applications.
作用机制
The mechanism of action of 4(3H)-Quinazolinone, 6-iodo-2-methyl-3-phenyl- is not fully understood. However, studies have suggested that this compound exerts its anti-cancer activity by inhibiting the activity of certain enzymes that are involved in cancer cell proliferation and survival. It has also been reported to induce oxidative stress in cancer cells, which contributes to its anti-cancer activity.
生化和生理效应
4(3H)-Quinazolinone, 6-iodo-2-methyl-3-phenyl- has been shown to exhibit several biochemical and physiological effects. Studies have reported that this compound can inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. It has also been reported to exhibit anti-inflammatory and anti-oxidant activities.
实验室实验的优点和局限性
One of the main advantages of using 4(3H)-Quinazolinone, 6-iodo-2-methyl-3-phenyl- in lab experiments is its potent anti-cancer activity. This compound can be used to study the mechanisms of cancer cell proliferation and survival, and to develop new cancer therapies. However, one of the limitations of using this compound is its complex synthesis method, which makes it difficult to obtain in large quantities.
未来方向
There are several future directions for the research on 4(3H)-Quinazolinone, 6-iodo-2-methyl-3-phenyl-. One of the most promising directions is the development of new cancer therapies based on this compound. Studies have shown that this compound exhibits potent anti-cancer activity against various cancer cell lines, and further research is needed to explore its potential as a cancer therapy. Another future direction is the study of the mechanism of action of this compound, which could provide insights into the mechanisms of cancer cell proliferation and survival. Finally, the synthesis of analogs of this compound could lead to the development of new drugs with improved efficacy and fewer side effects.
合成方法
The synthesis of 4(3H)-Quinazolinone, 6-iodo-2-methyl-3-phenyl- is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the condensation of 2-aminobenzamide with 6-iodo-2-methylbenzoic acid in the presence of a catalyst. This method has been reported to yield high purity and good yield of the final product.
科学研究应用
4(3H)-Quinazolinone, 6-iodo-2-methyl-3-phenyl- has been extensively studied for its potential applications in various research fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits potent anti-cancer activity against various cancer cell lines. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, which makes it a potential candidate for cancer therapy.
属性
CAS 编号 |
4449-71-2 |
|---|---|
产品名称 |
4(3H)-Quinazolinone, 6-iodo-2-methyl-3-phenyl- |
分子式 |
C15H11IN2O |
分子量 |
362.16 g/mol |
IUPAC 名称 |
6-iodo-2-methyl-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C15H11IN2O/c1-10-17-14-8-7-11(16)9-13(14)15(19)18(10)12-5-3-2-4-6-12/h2-9H,1H3 |
InChI 键 |
JANJEPMDLDHTLL-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=C(C=C2)I)C(=O)N1C3=CC=CC=C3 |
规范 SMILES |
CC1=NC2=C(C=C(C=C2)I)C(=O)N1C3=CC=CC=C3 |
其他 CAS 编号 |
4449-71-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-[(2-nitrophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B187634.png)

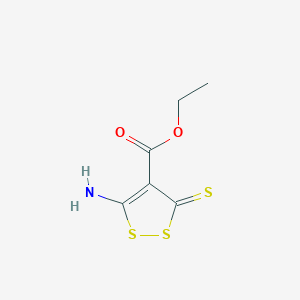
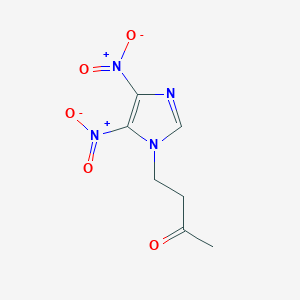
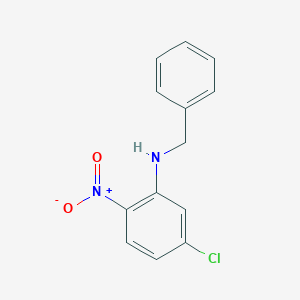
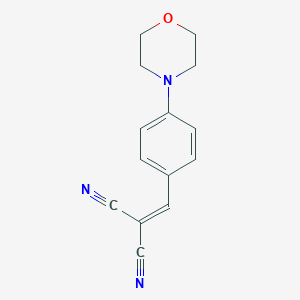

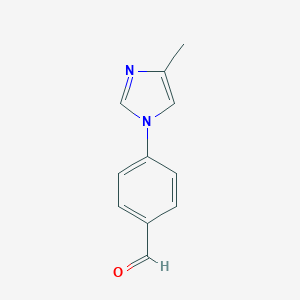
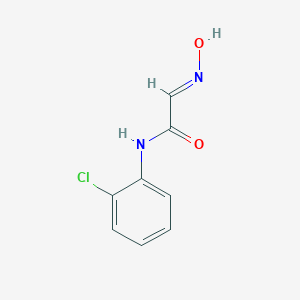

![1-(2,2-Dimethyloxireno[2,3-c]chromen-6-yl)ethanone](/img/structure/B187652.png)
![Ethyl 4-[(2-hydroxyethyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate](/img/structure/B187655.png)
